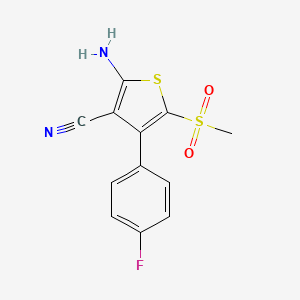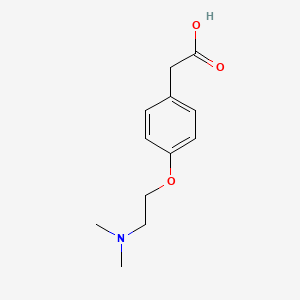
2-Amino-4-(4-fluorophenyl)-5-(methylsulfonyl)thiophene-3-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-アミノ-4-(4-フルオロフェニル)-5-(メチルスルホニル)チオフェン-3-カルボニトリルは、チオフェンファミリーに属する合成有機化合物です。チオフェンは、5員環に硫黄原子を含むヘテロ環状化合物です。この特定の化合物は、チオフェン環にアミノ基、フルオロフェニル基、メチルスルホニル基、およびカルボニトリル基が結合していることを特徴としています。
2. 製法
合成経路と反応条件
2-アミノ-4-(4-フルオロフェニル)-5-(メチルスルホニル)チオフェン-3-カルボニトリルの合成は、通常、複数段階の有機反応を伴います。一般的な合成経路には以下が含まれる場合があります。
チオフェン環の形成: 適切な前駆体から出発して、環化反応によってチオフェン環を構築することができます。
官能基の導入: アミン、フルオロベンゼン、スルホニルクロリド、シアン化物などの試薬を用いて、様々な置換反応によってアミノ基、フルオロフェニル基、メチルスルホニル基、カルボニトリル基を導入できます。
精製: 最終生成物は、再結晶やクロマトグラフィーなどの技術を用いて精製します。
工業的製造方法
この化合物の工業的製造方法は、大規模生産のために合成経路を最適化する必要があるでしょう。これには、費用対効果の高い試薬の選択、反応条件(温度、圧力、溶媒)の最適化、および最終生成物の高収率と純度確保が含まれます。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4-(4-fluorophenyl)-5-(methylsulfonyl)thiophene-3-carbonitrile typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Thiophene Ring: Starting with a suitable precursor, the thiophene ring can be constructed through cyclization reactions.
Introduction of Functional Groups: The amino, fluorophenyl, methylsulfonyl, and carbonitrile groups can be introduced through various substitution reactions, often involving reagents like amines, fluorobenzenes, sulfonyl chlorides, and cyanides.
Purification: The final product is purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the synthetic route for large-scale production. This includes selecting cost-effective reagents, optimizing reaction conditions (temperature, pressure, solvents), and ensuring high yield and purity of the final product.
化学反応の分析
反応の種類
2-アミノ-4-(4-フルオロフェニル)-5-(メチルスルホニル)チオフェン-3-カルボニトリルは、以下の化学反応を受けることができます。
酸化: 化合物は、追加の官能基を導入したり、既存の官能基を修飾するために酸化することができます。
還元: 還元反応は、官能基の除去または変更に使用できます。
置換: 化合物は、求核置換反応または求電子置換反応に参加できます。ここで、1つの官能基が別の官能基に置き換えられます。
一般的な試薬と条件
酸化剤: 過酸化水素、過マンガン酸カリウム。
還元剤: 水素化ホウ素ナトリウム、水素化アルミニウムリチウム。
置換試薬: ハロゲン化物、アミン、スルホニルクロリド。
主な生成物
これらの反応から生成される主な生成物は、使用される特定の試薬と条件によって異なります。たとえば、酸化によってスルホキシドまたはスルホンが生成され、置換反応によって新しい芳香族または脂肪族基が導入される可能性があります。
4. 科学研究における用途
化学: より複雑な分子を合成するためのビルディングブロックとして使用されます。
生物学: 酵素阻害や受容体結合などの潜在的な生物活性について調査されています。
医学: 抗炎症作用、抗癌作用、抗菌作用などの潜在的な治療特性について研究されています。
産業: ポリマーや染料などの新しい材料の開発に使用されています。
科学的研究の応用
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, anticancer, or antimicrobial effects.
Industry: Utilized in the development of new materials, such as polymers or dyes.
作用機序
2-アミノ-4-(4-フルオロフェニル)-5-(メチルスルホニル)チオフェン-3-カルボニトリルの作用機序は、その特定の用途によって異なります。生物系では、酵素、受容体、DNAなどの分子標的に作用する可能性があります。アミノ基やフルオロフェニル基などの官能基の存在は、その結合親和性と特異性に影響を与える可能性があります。
6. 類似の化合物との比較
類似の化合物
- 2-アミノ-4-(4-クロロフェニル)-5-(メチルスルホニル)チオフェン-3-カルボニトリル
- 2-アミノ-4-(4-ブロモフェニル)-5-(メチルスルホニル)チオフェン-3-カルボニトリル
- 2-アミノ-4-(4-メチルフェニル)-5-(メチルスルホニル)チオフェン-3-カルボニトリル
独自性
2-アミノ-4-(4-フルオロフェニル)-5-(メチルスルホニル)チオフェン-3-カルボニトリルは、フルオロフェニル基の存在によってユニークです。フルオロフェニル基は、その化学的および生物学的特性に大きな影響を与える可能性があります。フッ素原子は、化合物の安定性と親油性を高め、その薬物動態特性を向上させる可能性があります。
類似化合物との比較
Similar Compounds
- 2-Amino-4-(4-chlorophenyl)-5-(methylsulfonyl)thiophene-3-carbonitrile
- 2-Amino-4-(4-bromophenyl)-5-(methylsulfonyl)thiophene-3-carbonitrile
- 2-Amino-4-(4-methylphenyl)-5-(methylsulfonyl)thiophene-3-carbonitrile
Uniqueness
2-Amino-4-(4-fluorophenyl)-5-(methylsulfonyl)thiophene-3-carbonitrile is unique due to the presence of the fluorophenyl group, which can significantly influence its chemical and biological properties. Fluorine atoms are known to enhance the stability and lipophilicity of compounds, potentially improving their pharmacokinetic properties.
特性
分子式 |
C12H9FN2O2S2 |
|---|---|
分子量 |
296.3 g/mol |
IUPAC名 |
2-amino-4-(4-fluorophenyl)-5-methylsulfonylthiophene-3-carbonitrile |
InChI |
InChI=1S/C12H9FN2O2S2/c1-19(16,17)12-10(9(6-14)11(15)18-12)7-2-4-8(13)5-3-7/h2-5H,15H2,1H3 |
InChIキー |
QBUIWTFUTMNFDC-UHFFFAOYSA-N |
正規SMILES |
CS(=O)(=O)C1=C(C(=C(S1)N)C#N)C2=CC=C(C=C2)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![8-[(3R)-3-aminopiperidin-1-yl]-3-methyl-1-[(4-methylquinazolin-2-yl)methyl]-7-(4,4,4-trideuterio(413C)but-2-ynyl)-4,5-dihydropurine-2,6-dione](/img/structure/B12074633.png)

![[1-(Cyclobutylmethyl)piperidin-3-yl]methanol](/img/structure/B12074650.png)

![3-(Difluoromethyl)imidazo[1,2-A]pyridin-8-OL](/img/structure/B12074659.png)





![[2,6-Di-i-propoxyphenyl]dicyclohexylphosphonium tetrafluoroborate](/img/structure/B12074692.png)
